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Compound of Interest

Compound Name: LUF5831

Cat. No.: B15569573 Get Quote

An In-depth Technical Guide to LUF5831: A Novel Allosteric Agonist of the Adenosine A1

Receptor

Introduction
LUF5831 is a novel, non-adenosine-like small molecule that acts as an allosteric agonist at the

adenosine A1 receptor.[1] Its unique mechanism of action and pharmacological profile

distinguish it from traditional orthosteric agonists, presenting a promising avenue for

therapeutic intervention in conditions where modulation of the adenosine system is desired.

This document provides a comprehensive overview of the available technical information on

LUF5831, including its chemical properties, mechanism of action, and the experimental

findings that underpin our current understanding of this compound.

Chemical Properties
LUF5831 is identified by the InChIKey GYIHPWFWFRELQC-UHFFFAOYSA-N.[1] It is

registered in several chemical and pharmacological databases, including ChEMBL

(CHEMBL175788) and PubChem (135494270).[1]
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Mechanism of Action
LUF5831 functions as an allosteric agonist of the adenosine A1 receptor.[1] Unlike endogenous

agonists like adenosine, which bind to the primary (orthosteric) binding site, LUF5831 binds to

a distinct, allosteric site on the receptor. This binding event modulates the receptor's function,

leading to its activation. A key study highlighted the allosteric modulation, thermodynamics, and

binding characteristics of LUF5831 to both wild-type and mutant (T277A) adenosine A1

receptors.[1] This suggests that the threonine residue at position 277 may be crucial for its

allosteric binding or the conformational changes required for receptor activation.

The compound is part of a series of ligands that exhibit a notable agonistic-antagonistic profile

at the adenosine A1 receptor, indicating a complex interaction with the receptor that can be

finely tuned.[1]

Signaling Pathway
The adenosine A1 receptor is a G-protein coupled receptor (GPCR) that primarily couples to

inhibitory G proteins (Gi/o). Upon activation, it typically leads to the inhibition of adenylyl

cyclase, resulting in decreased intracellular cyclic adenosine monophosphate (cAMP) levels. It

can also activate other signaling cascades, such as those involving phospholipase C and ion

channels. The allosteric agonism of LUF5831 is expected to trigger these downstream

signaling events.
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Caption: Proposed signaling pathway for LUF5831 at the adenosine A1 receptor.

Experimental Protocols
Detailed experimental protocols for the characterization of LUF5831 would typically involve

radioligand binding assays and functional assays.

Radioligand Binding Assays
Objective: To determine the binding affinity (Ki) of LUF5831 for the adenosine A1 receptor and

to characterize its allosteric interaction with orthosteric ligands.

Methodology:

Membrane Preparation: Membranes are prepared from cells or tissues expressing the

adenosine A1 receptor (e.g., CHO-K1 cells stably expressing the human adenosine A1

receptor).

Binding Reaction: Membranes are incubated with a fixed concentration of a radiolabeled

orthosteric antagonist (e.g., [3H]DPCPX) in the absence and presence of increasing

concentrations of LUF5831.

Saturation Binding: To determine the effect of LUF5831 on the affinity (Kd) and binding

capacity (Bmax) of the orthosteric ligand, saturation binding experiments are performed with

increasing concentrations of the radioligand in the presence of a fixed concentration of

LUF5831.

Data Analysis: The concentration of LUF5831 that inhibits 50% of the specific binding of the

radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff

equation. Allosteric effects are determined by analyzing the changes in the Kd and Bmax of

the orthosteric ligand.

Functional Assays (cAMP Accumulation Assay)
Objective: To determine the functional potency (EC50) and efficacy of LUF5831 as an agonist

at the adenosine A1 receptor.

Methodology:
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Cell Culture: Cells expressing the adenosine A1 receptor are cultured to an appropriate

density.

Assay: Cells are pre-incubated with an adenylyl cyclase stimulator (e.g., forskolin) to induce

cAMP production.

Compound Treatment: Cells are then treated with increasing concentrations of LUF5831.

cAMP Measurement: The intracellular cAMP levels are measured using a suitable method,

such as a competitive immunoassay (e.g., HTRF or ELISA).

Data Analysis: The concentration of LUF5831 that produces 50% of its maximal inhibitory

effect on forskolin-stimulated cAMP accumulation (EC50) is determined by non-linear

regression analysis of the concentration-response curve.
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Caption: General experimental workflow for characterizing LUF5831.

Conclusion
LUF5831 represents a significant tool for studying the pharmacology of the adenosine A1

receptor. Its allosteric agonist properties offer a differentiated mechanism of action that could

be exploited for therapeutic benefit, potentially offering advantages in terms of safety and

efficacy over traditional orthosteric agonists. Further research is warranted to fully elucidate its

in vivo pharmacological effects and therapeutic potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of
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